N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
Description
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine is a small-molecule scaffold featuring a cyclopropane ring fused to an amine group, with a benzyl substituent modified by a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring.
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-1-8(2-6-10)7-15-9-3-4-9/h1-2,5-6,9,15H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDSTOOTJPTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with nucleophiles replacing the trifluoromethoxy group.
Scientific Research Applications
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropanamine moiety may contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological molecules. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: Molecular formula for the target compound is inferred as C₁₂H₁₄F₃NO based on analogs.
Functional Group Modifications
- Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCF₂H) :
The trifluoromethoxy group in the target compound offers greater electronegativity and steric bulk compared to the difluoromethoxy analog . This likely enhances resistance to oxidative metabolism, a critical factor in drug half-life. - Methoxy (-OCH₃) Addition :
The compound in includes a meta-methoxy group, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .
Cyclopropane vs. Cyclopentane Rings
- In contrast, the cyclopentane analog () offers greater flexibility, which could broaden target interactions but reduce selectivity .
Alkyl vs. Fluorinated Substituents
- Isobutyl/Isopropyl Groups (): These non-fluorinated analogs exhibit lower electronegativity and lipophilicity, making them less suitable for targets requiring strong hydrophobic interactions. Their discontinuation () may reflect challenges in stability or biological activity .
Research Implications and Limitations
- Metabolic Stability: The trifluoromethoxy group likely confers superior metabolic stability over non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Further studies comparing binding affinities (e.g., IC₅₀ values) across analogs are needed.
Biological Activity
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, pharmacokinetics, and applications in research and medicine.
Target Enzyme : The primary target of this compound is human soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of epoxides, converting them to diols. By inhibiting sEH, the compound can influence various metabolic pathways related to fatty acid metabolism.
Mode of Action : The compound binds to the active site of sEH, forming stable interactions that inhibit its function. This inhibition leads to an increase in levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory and vasodilatory effects.
This compound exhibits several significant biochemical properties:
- Lipophilicity : The trifluoromethoxy group enhances the compound's lipophilicity, suggesting good absorption and distribution characteristics within biological systems.
- Stability : Studies indicate that the compound maintains its inhibitory activity over extended periods under various conditions, which is critical for its potential therapeutic use.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Signaling : By modulating signaling pathways mediated by EETs, the compound can influence gene expression and cellular metabolism.
- Inflammation and Blood Pressure : Inhibition of sEH has been associated with decreased inflammation and lower blood pressure, making it a candidate for therapeutic applications in cardiovascular diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable characteristics:
- Absorption and Distribution : Its lipophilic nature indicates that it may be well-absorbed and distributed throughout the body.
- Dosage Effects : Animal studies show that lower doses effectively inhibit sEH without significant adverse effects, highlighting its potential for safe therapeutic use.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It is explored as a potential lead compound for developing new drugs targeting sEH and related pathways.
- Biological Assays : The compound serves as a probe for studying enzyme interactions and cellular mechanisms influenced by EETs.
- Specialty Chemicals Production : Its unique properties make it useful in synthesizing specialty chemicals with enhanced stability or reactivity .
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, researchers found that administration in animal models resulted in significant reductions in inflammatory markers. The study highlighted its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Cardiovascular Implications
Another investigation focused on the compound's impact on blood pressure regulation. Results indicated that inhibition of sEH led to vasodilation and reduced blood pressure in hypertensive animal models, suggesting its viability as a treatment for hypertension.
Summary Table of Biological Activity
| Property | Description |
|---|---|
| Target | Human soluble epoxide hydrolase (sEH) |
| Mode of Action | Inhibition of fatty acid metabolism via EET modulation |
| Lipophilicity | Enhanced due to trifluoromethoxy group |
| Stability | Maintains activity over extended periods |
| Dosage Effects | Effective at lower doses with minimal side effects |
| Research Applications | Drug development, biological assays, specialty chemicals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
